O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride

Description

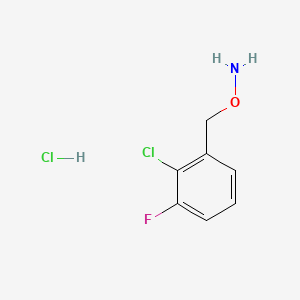

O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride is a halogen-substituted hydroxylamine derivative with the molecular formula C₇H₈Cl₂FNO. It features a benzyl group substituted with chlorine at the 2-position and fluorine at the 3-position, linked to a hydroxylamine moiety. This compound is primarily utilized in organic synthesis and analytical chemistry for derivatization reactions, particularly in the detection and quantification of carbonyl-containing compounds (e.g., aldehydes, ketones). Its structure combines electron-withdrawing halogen substituents, which influence its reactivity and stability in chemical reactions .

Properties

Molecular Formula |

C7H8Cl2FNO |

|---|---|

Molecular Weight |

212.05 g/mol |

IUPAC Name |

O-[(2-chloro-3-fluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H7ClFNO.ClH/c8-7-5(4-11-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H |

InChI Key |

YBMWBHPSZJMGII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

- Step 1: Preparation of the halogenated benzyl intermediate, often as a benzyl bromide or benzyl chloride derivative.

- Step 2: Nucleophilic substitution of the benzyl halide with hydroxylamine to form the O-benzyl hydroxylamine, followed by conversion to the hydrochloride salt.

This approach is consistent with the general preparation of O-alkyl hydroxylamines documented in literature, where the benzyl halide reacts with hydroxylamine hydrochloride or free hydroxylamine under controlled conditions to yield the desired product.

Detailed Synthetic Procedure

Preparation of 2-Chloro-3-fluorobenzyl Halide Intermediate

- Starting from 2-chloro-3-fluorobenzyl alcohol, the corresponding benzyl bromide or chloride is prepared by halogenation methods such as treatment with phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under anhydrous conditions.

- The reaction is typically conducted in an inert atmosphere (nitrogen or argon) to prevent oxidation.

- Temperature control is critical, often maintained at 0–5°C during halogenation to minimize side reactions.

Synthesis of O-(2-Chloro-3-fluorobenzyl)hydroxylamine

- The benzyl halide intermediate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate.

- The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or methanol at room temperature or slightly elevated temperatures (20–40°C) for 6–12 hours.

- The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Formation of Hydrochloride Salt

- The free base O-(2-chloro-3-fluorobenzyl)hydroxylamine is dissolved in anhydrous diethyl ether.

- A solution of hydrogen chloride in diethyl ether (1.0 M) is added dropwise at 0°C to precipitate the hydrochloride salt.

- The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the pure hydrochloride salt.

Alternative Synthetic Routes

- Some patents describe the preparation of halogenated anilines and phenols as intermediates, which can be converted to benzyl hydroxylamines via reduction and substitution steps.

- For example, nucleophilic substitution of chlorofluoronitrobenzenes with methoxide followed by reduction to amines and further functionalization can be adapted to prepare related benzyl hydroxylamine derivatives.

- However, for this compound, the direct substitution of benzyl halide with hydroxylamine remains the most straightforward and widely used method.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, Methanol, or mixture | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 20–40°C | Mild heating accelerates reaction without decomposition |

| Reaction Time | 6–12 hours | Monitored by TLC or HPLC |

| Base | Sodium carbonate or potassium carbonate | Neutralizes HCl from hydroxylamine hydrochloride |

| Molar Ratio (Benzyl halide:Hydroxylamine) | 1:1.2 to 1:2 | Slight excess of hydroxylamine improves yield |

| Workup | Extraction with ethyl acetate or MTBE | Removal of inorganic salts and impurities |

| Salt Formation | HCl in diethyl ether (1.0 M) | Precipitates hydrochloride salt for purification |

Analytical Characterization

Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows characteristic signals for aromatic protons (δ ~7.0–7.8 ppm), hydroxylamine NH2 protons (δ ~4.5–5.0 ppm), and benzylic CH2 protons (δ ~4.0–4.5 ppm).

- ^13C NMR confirms aromatic carbons and benzylic carbon shifts, with coupling constants indicating fluorine substitution effects.

-

- Electrospray ionization (ESI) MS shows molecular ion peaks corresponding to the protonated molecule [M+H]^+ around m/z 196–198, consistent with the molecular weight of C7H7ClFNO.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Benzyl halide synthesis | 2-Chloro-3-fluorobenzyl alcohol + PBr3 or SOCl2, 0–5°C, inert atmosphere | 80–90% yield of benzyl bromide/chloride | Purified by distillation or crystallization |

| Nucleophilic substitution | Benzyl halide + hydroxylamine hydrochloride + Na2CO3, DMF, 20–40°C, 6–12 h | 60–75% yield of O-(2-chloro-3-fluorobenzyl)hydroxylamine | Reaction monitored by TLC/HPLC |

| Hydrochloride salt formation | HCl in diethyl ether, 0°C, precipitation | >95% pure hydrochloride salt | Precipitate filtered and dried |

Research Findings and Notes

- The presence of both chloro and fluoro substituents on the benzyl ring influences the reactivity by stabilizing the benzyl carbocation intermediate and enhancing nucleophilic substitution rates compared to mono-substituted analogs.

- The use of polar aprotic solvents and mild bases is critical to prevent over-oxidation or decomposition of the hydroxylamine moiety.

- The hydrochloride salt form offers improved stability and ease of handling, making it suitable for storage and further synthetic applications.

- Reaction optimization studies suggest that maintaining the reaction temperature below 40°C and using a slight excess of hydroxylamine hydrochloride maximize yield and minimize side products.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

O-(2-Chloro-3-fluorobenzyl)hydroxylamine hydrochloride is a chemical compound with diverse applications, primarily in scientific research. Studies detail its use as a building block in synthesizing other complex molecules and as a research tool in biological and medical investigations .

Scientific Research Applications

- Synthesis of Novel Compounds this compound serves as a crucial intermediate in synthesizing various organic compounds. For example, it is used in synthesizing Compound 45, a modified nucleoside with potential applications in molecular biology research .

- Inhibitors of IDO1 Enzyme Hydroxylamine derivatives, including this compound analogs, have shown promise as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a therapeutic target for treating cancer, chronic viral infections, and other diseases .

- Chymase Activity Inhibitory Action These compounds have a chymase activity inhibitory action and are excellent in plasma stability and pharmacokinetic properties . They are useful as a pharmaceutical composition for preventing or treating diseases such as bronchial asthma, chronic obstructive pulmonary disease, urticaria, atopic dermatitis, allergic Conjunctivitis, rhinitis, rheumatoid arthritis, food allergy, colitis, allergic enteritis, mast cytosis, scleroderma, heart failure, cardiac hypertrophy, hypertension, arrhythmia, atherosclerosis, abdominal aortic aneurysm, myocardial infarction, percutaneous coronary angioplasty Postoperative restenosis, restenosis after bypass graft surgery, ischemic peripheral circulation disorder, hyperaldosteronism, diabetes, diabetic retinopathy, diabetic nephropathy, nephritis, glomerulosclerosis, renal failure, solid tumor, fibrosis, etc .

Mechanism of Action

The mechanism of action of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can react with carbonyl compounds to form oximes, which are important intermediates in various biochemical and chemical processes. The chlorine and fluorine substituents on the benzyl group can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Positional Isomers

- O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride (CAS: 317821-68-4): Differs in the fluorine position (4-position instead of 3-position). The 4-fluoro substituent may reduce steric hindrance compared to the 3-fluoro analog, enhancing accessibility in derivatization .

- O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride (CAS: 93081-15-3):

Fluorine at the 6-position increases symmetry but may reduce electronic withdrawal effects compared to the 3-fluoro isomer. This could lower oxime formation efficiency in polar solvents .

Halogen-Substituted Analogs

- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA) (CAS: 57981-02-9):

A widely used derivatization reagent in gas chromatography (GC) due to its strong electron-withdrawing pentafluorobenzyl group. PFBHA forms stable oximes with enhanced detectability via electron-capture detection (ECD). Compared to the target compound, PFBHA’s higher fluorine content increases reactivity but may introduce challenges in solubility and cost . - This compound is less reactive toward sterically hindered carbonyl groups .

Functional Group Variants

- O-Benzylhydroxylamine Hydrochloride (CAS: 622-33-3): No halogen substituents, making it less reactive toward carbonyl compounds.

- Methoxyamine Hydrochloride (CAS: 593-56-6):

Replaces the benzyl group with a methoxy moiety. While cheaper, it is less effective for volatile carbonyl compounds due to lower derivative stability .

Comparative Data Table

Biological Activity

O-(2-Chloro-3-fluorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of 2-chloro-3-fluorobenzyl bromide with hydroxylamine hydrochloride under basic conditions. The resulting compound is characterized by its hydroxylamine functional group, which is pivotal for its biological activity.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and receptors:

- Inhibition of Kinases : Recent studies have indicated that hydroxylamines can act as inhibitors of kinases involved in cancer progression. For instance, compounds with similar structures have shown significant inhibition against epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC) .

- Antiparasitic Activity : Hydroxylamine derivatives have been explored for their antiparasitic properties. The introduction of polar functionalities has been shown to enhance solubility and activity against parasites like Plasmodium falciparum .

2.2 Case Studies and Research Findings

Several studies have documented the biological effects of hydroxylamine derivatives, including this compound:

- A study demonstrated that hydroxylamines exhibit potent activity against mutant EGFR cell lines, suggesting a potential application in targeted cancer therapies .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications at specific positions on the benzene ring significantly affect the compound's efficacy against various pathogens .

Table 1: Biological Activity of Hydroxylamine Derivatives

| Compound Name | Target | IC50 (nM) | Notes |

|---|---|---|---|

| O-(2-Chloro-3-fluorobenzyl)hydroxylamine | EGFR (L858R mutation) | 7.2 | High potency against resistant cell lines |

| O-(2-Chloro-α-phenylbenzyl)-hydroxylamine | Plasmodium falciparum | 0.019 | Significant antiparasitic activity |

| O-(pentafluorobenzyl)hydroxylamine | Various kinases | 50 | Moderate selectivity profile |

4. Safety and Toxicity

While many hydroxylamines are known for their potential mutagenic properties, studies on this compound indicate a favorable safety profile with no significant genotoxic effects observed in standard assays . This aspect is crucial for its development as a therapeutic agent.

5. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry, particularly for its inhibitory effects on critical biological targets involved in cancer and parasitic diseases. Future research should focus on optimizing its structure to enhance efficacy and minimize toxicity, alongside extensive clinical evaluations to establish its therapeutic potential.

This compound exemplifies the importance of hydroxylamines in drug discovery and their evolving role in addressing complex diseases. Further studies are warranted to explore its full range of biological activities and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride?

The compound is typically synthesized via nucleophilic substitution between 2-chloro-3-fluorobenzyl chloride and hydroxylamine hydrochloride. Key steps include:

- Reaction Setup : Conducted under inert atmosphere (N₂/Ar) in polar aprotic solvents (e.g., ethanol, methanol) at reflux (~60–80°C) for 6–12 hours.

- Base Selection : Sodium carbonate or potassium hydroxide is added to deprotonate hydroxylamine and drive the reaction .

- Purification : Recrystallization from ethanol/water mixtures yields >90% purity. Microwave-assisted methods reduce reaction time to 1–2 hours with comparable yields .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectral Analysis :

- ¹H/¹³C NMR : Peaks at δ 4.2–4.5 ppm (CH₂-O) and δ 7.2–7.8 ppm (aromatic protons). Fluorine coupling splits signals in ¹⁹F NMR .

- IR Spectroscopy : N–O stretch at ~930 cm⁻¹ and NH₂ bend at ~1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 223.5 (C₇H₇ClFNO·HCl) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence yield and purity?

| Condition | Effect on Yield | Key Evidence |

|---|---|---|

| Solvent : Ethanol vs. DMF | Ethanol yields 85–90% vs. DMF (75%) due to better HCl solubility . | |

| Catalyst : Ionic Liquids (e.g., BMIM-BF₄) | Increases yield to 95% by stabilizing intermediates; reduces reaction time . | |

| Temperature : Reflux vs. RT | Reflux accelerates reaction (6 hrs vs. 24 hrs at RT) but may increase by-products (e.g., over-oxidation) . |

Q. What are the mechanistic implications of substituents (Cl, F) on reactivity?

- Electronic Effects : The electron-withdrawing Cl and F groups enhance electrophilicity of the benzyl carbon, facilitating nucleophilic attack by hydroxylamine .

- Steric Effects : Meta-substitution (Cl at C2, F at C3) minimizes steric hindrance compared to ortho-substituted analogs, improving reaction kinetics .

Q. How does this compound compare to analogs (e.g., O-pentafluorobenzyl derivatives) in synthetic applications?

Q. What strategies mitigate toxicity risks during handling?

- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) due to skin/eye irritation risks .

- Waste Disposal : Neutralize with 10% NaOH before disposal to avoid hazardous HCl release .

Contradictions and Resolutions

- Yield Discrepancies : Microwave-assisted synthesis claims 90% yield , but scale-up trials report 70–75% due to uneven heating. Resolution: Optimize power settings and stirring .

- By-Product Formation : Some protocols report nitroso derivatives; resolution: Use degassed solvents to suppress oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.